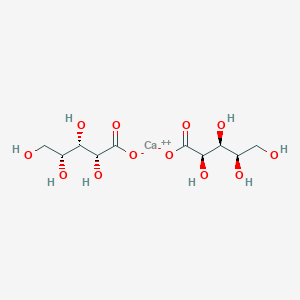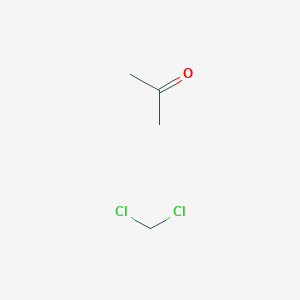
D-Xylonic Acid Calcium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained through centrifugal filtration, followed by crushing and drying of the filter cake .
Industrial Production Methods
In industrial settings, the production of calcium gluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure uniform and stable crystallization, which helps in improving the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid.
Reduction: It can be reduced to form glucose.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different gluconate salts.
Major Products
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Various metal gluconates, depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Calcium gluconate has a wide range of applications in scientific research:
Wirkmechanismus
Calcium gluconate exerts its effects by providing calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in nerve transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, calcium gluconate helps restore normal calcium levels in the blood, thereby preventing symptoms such as muscle spasms and cardiac arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium lactate: Another calcium salt used to treat calcium deficiencies.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Often used in dietary supplements for better absorption.
Uniqueness
Calcium gluconate is unique due to its high solubility in water, making it suitable for intravenous administration. It is also less irritating to tissues compared to other calcium salts, making it a preferred choice for treating acute hypocalcemia and other conditions requiring rapid calcium supplementation .
Eigenschaften
Molekularformel |
C10H18CaO12 |
|---|---|
Molekulargewicht |
370.32 g/mol |
IUPAC-Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |
InChI-Schlüssel |
XAHGBSMZOUCKFJ-GUHQSNPFSA-L |
Isomerische SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8579552.png)
![n-Boc-[2-hydroxy-1-(4-iodophenyl)ethyl]-amine](/img/structure/B8579571.png)








![Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)

![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)
![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)
